molecular formula C21H19ClN4O3 B2970003 3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105240-82-1

3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2970003
CAS No.: 1105240-82-1
M. Wt: 410.86
InChI Key: AALBGAYLTUHBTK-UHFFFAOYSA-N
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Description

“3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione” typically involves multi-step organic reactions. The starting materials might include butan-2-yl derivatives, 2-chlorophenyl compounds, and oxadiazole precursors. Common synthetic routes may involve:

    Condensation reactions: Combining the quinazoline core with the oxadiazole moiety.

    Substitution reactions: Introducing the butan-2-yl group.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.

    Purification Techniques: Methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific moieties to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which “3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione” exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring with various functional groups.

Uniqueness

The unique combination of the butan-2-yl group, 2-chlorophenyl moiety, and oxadiazole ring in this compound may confer distinct biological activities and chemical properties, making it a valuable subject of study in various fields.

Properties

IUPAC Name

3-butan-2-yl-1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-3-13(2)26-20(27)15-9-5-7-11-17(15)25(21(26)28)12-18-23-19(24-29-18)14-8-4-6-10-16(14)22/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALBGAYLTUHBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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